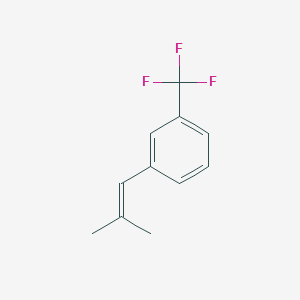
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2-methyl-1-propenyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-methyl-1-propenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Types of Reactions:
Oxidation: Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Propyl-substituted benzene derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学的研究の応用
Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Benzene, 1-(2-methyl-1-propenyl)-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Benzene, 1-(2-methyl-1-propenyl)-3-chloro-: Substitution of the trifluoromethyl group with a chlorine atom, leading to variations in reactivity and applications.
Benzene, 1-(2-methyl-1-propenyl)-3-methyl-: Presence of a methyl group instead of trifluoromethyl, affecting the compound’s stability and interactions.
Uniqueness: The presence of the trifluoromethyl group in Benzene, 1-(2-methyl-1-propenyl)-3-(trifluoromethyl)- imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. These characteristics make it a valuable compound in various research and industrial applications.
特性
CAS番号 |
114498-66-7 |
|---|---|
分子式 |
C11H11F3 |
分子量 |
200.20 g/mol |
IUPAC名 |
1-(2-methylprop-1-enyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14/h3-7H,1-2H3 |
InChIキー |
YJEMFCXAXFAFBS-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
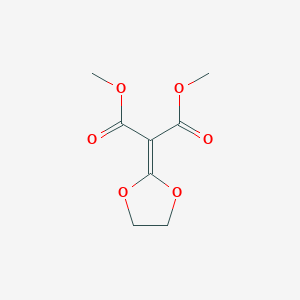
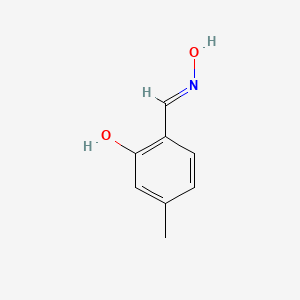
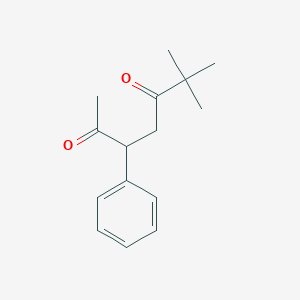
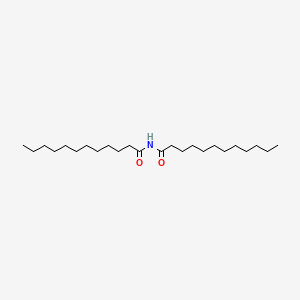
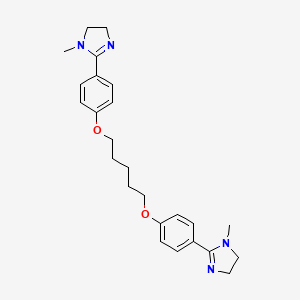
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
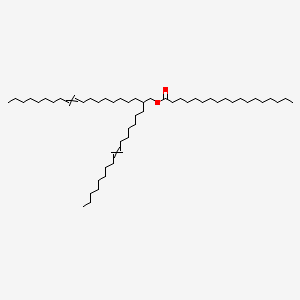
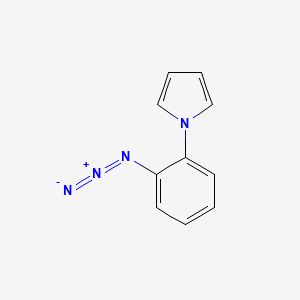

![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
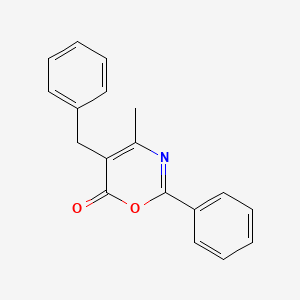
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
